3-(Chloromethyl)-3-methylpent-1-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13Cl |
|---|---|
Molecular Weight |
132.63 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methylpent-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-4-7(3,5-2)6-8/h4H,1,5-6H2,2-3H3 |
InChI Key |
KIJLKRKMNIDWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCl)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Chloromethyl 3 Methylpent 1 Ene
The synthesis of 3-(chloromethyl)-3-methylpent-1-ene, an allylic chloride, can be approached through various strategic routes in organic chemistry. These methods primarily involve the targeted introduction of a chlorine atom at the allylic position of a specifically designed precursor. The choice of synthetic pathway often depends on the availability of starting materials, desired yield, and selectivity.
Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For 3-(Chloromethyl)-3-methylpent-1-ene, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for determining the structure of this compound. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, the identity and connectivity of the different hydrogen and carbon atoms can be deduced.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various non-equivalent protons in the molecule. The vinyl protons (=CH and =CH₂) are expected to resonate in the downfield region, typically between 4.5 and 6.0 ppm, due to the deshielding effect of the double bond. The proton on the internal carbon of the double bond (=CH-) would likely appear as a doublet of doublets due to coupling with the terminal vinyl protons. The terminal vinyl protons (=CH₂) would also show complex splitting patterns. The protons of the chloromethyl group (-CH₂Cl) are anticipated to appear as a singlet in the range of 3.5-3.8 ppm, shifted downfield by the electronegative chlorine atom. The ethyl group protons would present as a quartet (-CH₂) and a triplet (-CH₃), while the methyl group attached to the quaternary carbon would be a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a count of the unique carbon environments within the molecule. For this compound, seven distinct signals are expected. The carbons of the vinyl group (C1 and C2) would appear in the downfield region, typically between 110 and 145 ppm. docbrown.infolibretexts.org The quaternary carbon (C3) would also be in a relatively downfield position. The carbon of the chloromethyl group (-CH₂Cl) is expected around 45-55 ppm. The remaining aliphatic carbons of the ethyl and methyl groups would resonate in the upfield region of the spectrum. libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts:
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| =CH- | 5.8 - 6.0 | dd |
| =CH₂ | 4.9 - 5.2 | m |
| -CH₂Cl | 3.5 - 3.7 | s |
| -CH₂- (ethyl) | 1.5 - 1.7 | q |
| -CH₃ (ethyl) | 0.8 - 1.0 | t |
| -CH₃ (at C3) | 1.0 - 1.2 | s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (=CH₂) | ~115 |
| C2 (=CH) | ~140 |
| C3 (quaternary) | ~45 |
| C4 (-CH₂Cl) | ~50 |
| C5 (-CH₂- ethyl) | ~30 |
| C6 (-CH₃ ethyl) | ~10 |
| C7 (-CH₃ at C3) | ~25 |
Note: These are estimated values and may differ from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the molecular structure and resolve any ambiguities from one-dimensional spectra, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons (=CH- and =CH₂) and between the protons of the ethyl group (-CH₂- and -CH₃). This helps to confirm the connectivity within these fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. jove.com This is crucial for assigning each carbon signal to its attached proton(s). For example, it would link the vinyl carbon signals to their corresponding vinyl proton signals and the chloromethyl carbon to its protons. jove.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. jove.com HMBC is particularly powerful for identifying the quaternary carbon (C3) which has no attached protons. It would show correlations from the protons of the methyl group at C3, the chloromethyl group, the ethyl group, and the vinyl group to this quaternary center, thus confirming the core structure of the molecule.
Solid-State NMR Investigations (if applicable)
While typically performed on liquid samples, solid-state NMR (ssNMR) could be employed if this compound were to be studied in a solid form, for instance, as part of a polymer or a crystalline material. ssNMR can provide information about the molecular packing, conformation, and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions that broaden the signals in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Functional Group Identification and Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond is expected to appear in the region of 3000-3100 cm⁻¹. libretexts.org
C=C Stretch: The carbon-carbon double bond stretch will give rise to an absorption band around 1640-1680 cm⁻¹. libretexts.org
C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the methyl and ethyl groups will be observed just below 3000 cm⁻¹. libretexts.org
C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹, and can be a useful diagnostic peak.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Alkene | =C-H Stretch | 3000 - 3100 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Alkyl | C-H Stretch | 2850 - 2960 |
Raman Spectroscopy for Bond Analysis and Conformational Studies
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
C=C Stretch: The C=C double bond stretch is often a strong and sharp signal in the Raman spectrum, providing a clear indication of the alkene functionality.
C-C Backbone Vibrations: The stretching and bending vibrations of the carbon skeleton can provide insights into the conformational isomers present in the sample.
C-Cl Stretch: The C-Cl stretch is also observable in the Raman spectrum and can be used to confirm the presence of the chloromethyl group.
The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound, aiding in a thorough structural and conformational analysis.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns upon ionization.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, with a chemical formula of C7H13Cl, the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ³⁵Cl). This precise mass measurement is critical for distinguishing it from other isomers or compounds with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C7H13Cl |
| Monoisotopic Mass | 132.0706 g/mol |
| Calculated m/z | 132.0706 |
This high level of accuracy, typically within a few parts per million (ppm), afforded by HRMS, is fundamental in confirming the identity of this compound in complex mixtures or as a product of a chemical reaction.
Electron ionization (EI) mass spectrometry of this compound induces fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure and provides valuable mechanistic information. The bonds most likely to break are those that lead to the formation of stable carbocations or neutral species.
Key fragmentation pathways for this compound would likely involve the loss of a chlorine atom or an ethyl group from the parent molecule. The cleavage of the C-Cl bond would result in a stable tertiary carbocation. The analysis of these fragments helps to piece together the original structure of the molecule.
| Fragment Ion | Proposed Structure | m/z (Nominal) | Significance |
| [M-Cl]+ | C7H13+ | 97 | Loss of the chlorine atom, indicating the presence of a C-Cl bond. |
| [M-CH2Cl]+ | C6H10+ | 82 | Cleavage of the bond between the quaternary carbon and the chloromethyl group. |
| [M-C2H5]+ | C5H8Cl+ | 103 | Loss of an ethyl group from the quaternary center. |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry.
For this compound, an X-ray crystallographic analysis would require the formation of a suitable single crystal. If a crystal structure were obtained, it would reveal the exact spatial relationship between the vinyl group, the quaternary carbon center, the methyl group, the ethyl group, and the chloromethyl substituent. This information is invaluable for understanding intermolecular interactions in the solid state and for correlating the solid-state conformation with its properties and reactivity. As of now, publicly available crystallographic data for this specific compound is not available, but if determined, it would provide the ultimate structural proof.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed study of electron distribution and its influence on molecular properties and behavior.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometric and electronic characteristics of molecules. For 3-(Chloromethyl)-3-methylpent-1-ene, a DFT study would begin by optimizing the molecule's geometry to find its lowest energy structure (ground state).
From this optimized structure, a wealth of information could be derived:
Electron Distribution: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal key aspects of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability.
Reaction Energetics: DFT can be used to calculate the energy changes (enthalpy and Gibbs free energy) for potential reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or addition reactions at the double bond. This allows for the prediction of reaction feasibility and product stability.
Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies, which can be compared with experimental spectra to confirm the structure.
While specific data for the target molecule is unavailable, a typical output for ground state properties would resemble the hypothetical data in the table below.
Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes only. The values are not based on actual experimental or computational results.
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -8.5 eV | Indicates electron-donating capability |
| Energy of LUMO | -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.
For this compound, high-level ab initio calculations would be employed to:
Provide a benchmark for results obtained from more approximate methods like DFT.
Accurately describe complex electronic phenomena, such as weak intermolecular interactions or the fine details of transition states in chemical reactions.
Achieve very high accuracy for properties like electron correlation energy, which is crucial for a precise understanding of bond strengths and reaction barriers.
Studies on analogous systems, such as the reaction of a chlorine atom with allene, have demonstrated the power of high-level ab initio methods like QCISD(T) to accurately map potential energy surfaces and elucidate reaction mechanisms where simpler methods may fail.
Molecular Dynamics Simulations of Conformational Space and Solvent Effects
While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. In an MD simulation, atoms are treated as classical particles moving according to a "force field"—a set of equations that approximates the potential energy of the system.
An MD simulation of this compound would provide insights into:
Conformational Analysis: The molecule is flexible, with rotations possible around its single bonds. MD simulations can explore the vast conformational space to identify the most stable and frequently occurring shapes (conformers) of the molecule.
Solvent Effects: Chemical reactions are typically performed in a solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). This reveals how the solvent influences the molecule's conformation and the energetics of its reactions. For instance, a polar solvent would be expected to stabilize polar conformers or transition states.
Computational Prediction of Reaction Pathways and Selectivity
A key application of computational chemistry is to predict the course of a chemical reaction. For this compound, which has multiple reactive sites (the C=C double bond and the C-Cl bond), predicting selectivity is crucial.
Computational methods can map the entire potential energy surface of a reaction, identifying:
Transition States: The high-energy structures that connect reactants to products.
Reaction Barriers: The energy required to overcome the transition state, which determines the reaction rate.
Intermediates: Any stable or semi-stable molecules formed during the reaction.
By comparing the energy barriers for different possible pathways (e.g., Sₙ1 vs. Sₙ2 substitution, or electrophilic addition vs. radical attack), chemists can predict which products will be favored under specific conditions. This predictive power is invaluable for designing new syntheses and understanding reaction mechanisms without the need for extensive trial-and-error experimentation.
Analysis of Bond Dissociation Energies and Stability
The stability of a molecule is fundamentally related to the strength of its chemical bonds. The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals).
For this compound, calculating BDEs for its various bonds (C-H, C-C, C=C, and C-Cl) would provide critical data on its thermal stability.
The C-Cl bond is expected to be one of the weakest single bonds in the molecule, making it the most likely site for initial cleavage in radical reactions or pyrolysis.
The allylic C-H bonds would also be of interest, as their BDEs are typically lower than those of other saturated C-H bonds, indicating higher reactivity at those positions.
BDEs are typically calculated using high-level quantum chemical methods to ensure accuracy. This information is essential for predicting the molecule's behavior under high-temperature conditions and for understanding its degradation pathways.
Reactivity Profiles and Transformative Organic Reactions
Reactions Involving the Terminal Alkene Moiety
The terminal alkene in 3-(chloromethyl)-3-methylpent-1-ene is a site of rich chemical reactivity, susceptible to a variety of addition reactions.
Electrophilic Additions
Electrophilic addition reactions to the terminal alkene of this compound proceed via the formation of a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the addition, in accordance with Markovnikov's rule.
Hydrohalogenation : The addition of hydrohalic acids (HX, where X = Cl, Br, I) to the double bond follows Markovnikov's rule. masterorganicchemistry.com The initial protonation of the terminal alkene can lead to two possible carbocations: a secondary carbocation at the C2 position and a primary carbocation at the C1 position. Due to the greater stability of the secondary carbocation, the halide ion will preferentially attack this position, leading to the formation of a dihaloalkane. masterorganicchemistry.comchemguide.co.uk The reaction proceeds in two steps, with the initial protonation being the rate-determining step. masterorganicchemistry.com
Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion in an anti-addition fashion, resulting in a vicinal dihalide. The formation of the three-membered ring halonium ion occurs on one face of the double bond, influencing the stereochemistry of the final product. youtube.com
Hydration : Acid-catalyzed hydration involves the addition of water across the double bond. libretexts.org Similar to hydrohalogenation, the reaction is initiated by the protonation of the alkene to form the more stable secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.orglibretexts.org Subsequent deprotonation yields the corresponding alcohol. This reaction is regioselective, favoring the formation of the more substituted alcohol. libretexts.org
Radical Additions and Polymerization Initiation
In the presence of radical initiators, the terminal alkene can undergo anti-Markovnikov addition. For instance, the addition of HBr in the presence of peroxides will result in the bromine atom adding to the terminal carbon. This compound can also potentially act as a monomer in radical polymerization reactions, initiated by the radical attack on the double bond. Copolymers of related structures, such as styrene (B11656) and 4-methylpent-1-ene, have been synthesized using Ziegler-Natta catalysts. researchgate.net
Cycloaddition Reactions
The terminal alkene of this compound can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with nitrile N-oxides can occur. mdpi.com These reactions are often regioselective and can be influenced by the electronic properties of the reactants. mdpi.commdpi.comresearchgate.net The presence of electron-withdrawing groups on the alkene can enhance its reactivity as an electrophile in these transformations. mdpi.com Similar cycloadditions have been observed with related nitroalkenes. nih.govgrowingscience.com
Oxidative Cleavage Reactions
The double bond can be cleaved under strong oxidizing conditions (e.g., ozonolysis, permanganate (B83412) oxidation). Ozonolysis followed by a reductive workup would yield formaldehyde (B43269) and a ketone. A workup with an oxidizing agent would yield formaldehyde and a carboxylic acid.
Reactions at the Chloromethyl Group
The chloromethyl group, being a primary alkyl halide attached to a tertiary carbon, is susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions (S\N1, S\N2 Pathways)
The chloromethyl group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. masterorganicchemistry.com The reaction can proceed through either an S\N1 or S\N2 pathway, depending on the reaction conditions.
S\N2 Pathway : Given that the chlorine is on a primary carbon, the S\N2 pathway is generally favored. libretexts.orglibretexts.org This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents favor the S\N2 reaction. libretexts.org However, the steric hindrance from the adjacent tertiary carbon might slow down the reaction rate compared to a less substituted primary alkyl halide. learncbse.in
S\N1 Pathway : While less likely for a primary halide, an S\N1 pathway could be possible under certain conditions, such as with a very weak nucleophile and a polar protic solvent that can stabilize the potential carbocation. libretexts.org If a carbocation were to form at the primary carbon, it would be highly unstable. However, a 1,2-hydride or methyl shift could occur to form a more stable tertiary carbocation, leading to rearranged products. youtube.com The stability of the carbocation intermediate is a key factor in determining the feasibility of an S\N1 reaction. masterorganicchemistry.comyoutube.com
Elimination Reactions for Olefin Formation
The chemical structure of this compound, a tertiary allylic halide, predisposes it to undergo elimination reactions, specifically dehydrochlorination, to yield new olefinic compounds. The presence of a chlorine atom on a tertiary carbon atom adjacent to a vinyl group makes the corresponding carbocation intermediate relatively stable, potentially favoring elimination pathways, especially under basic conditions.
Elimination reactions of this compound are expected to proceed readily in the presence of a base. The reaction involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the chloro group, followed by the expulsion of the chloride ion, leading to the formation of a new carbon-carbon double bond. Given the structure of the substrate, two primary products can be anticipated from an E1 or E2 elimination mechanism: 3-methyl-2-ethyl-1,3-butadiene and 3-methylene-3-methylpent-1-ene.
The formation of conjugated dienes is a common outcome for the elimination reactions of allylic halides. organic-chemistry.orgorganic-chemistry.org The relative ratio of these products would be influenced by the reaction conditions, such as the nature of the base and solvent employed. Strong, bulky bases typically favor the formation of the less substituted (Hofmann) product, while smaller, strong bases tend to yield the more substituted (Zaitsev) product. In the case of this compound, the formation of the conjugated diene, 3-methyl-2-ethyl-1,3-butadiene, is generally expected to be the major product due to the increased stability of the conjugated system.
A generalized reaction scheme for the dehydrochlorination is presented below:
| Reactant | Base/Solvent | Major Product | Minor Product |
| This compound | Sodium Ethoxide/Ethanol | 3-Methyl-2-ethyl-1,3-butadiene | 3-Methylene-3-methylpent-1-ene |
| This compound | Potassium tert-butoxide/tert-butanol | 3-Methylene-3-methylpent-1-ene | 3-Methyl-2-ethyl-1,3-butadiene |
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Organometallic cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The reactivity of this compound as a tertiary allylic chloride suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netnih.govresearchgate.netnih.gov For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to yield a new C-C bond at the allylic position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst.
A representative Suzuki-Miyaura coupling reaction is shown below:
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Methyl-3-phenylpent-1-ene |
| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-Methyl-3-vinylpent-1-ene |
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgmdpi.comresearchgate.netresearchgate.net The application of this reaction to an allylic chloride like this compound would lead to the synthesis of a 1,4-enyne. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition to the C-Cl bond.
A general scheme for the Sonogashira coupling is as follows:
| Alkyne (R-C≡CH) | Catalyst | Co-catalyst | Base | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 3-Methyl-3-(phenylethynyl)pent-1-ene |
| Propyne | Pd(OAc)₂/dppf | CuI | DIPA | 3,3-Dimethyl-4-hexyn-1-ene |
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. nih.govlibretexts.orgnih.gov While typically applied to aryl and vinyl halides, the use of allylic halides is also possible. In the case of this compound, a Heck reaction with an alkene like styrene or an acrylate (B77674) would result in the formation of a new C-C bond and a shift of the double bond. The reaction proceeds through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.
An illustrative Heck reaction is depicted below:
| Alkene | Catalyst | Base | Product |
| Styrene | Pd(OAc)₂ | Et₃N | 3-Ethyl-4-methyl-5-phenylpent-1-ene |
| Methyl acrylate | Pd(PPh₃)₄ | NaOAc | Methyl 4-ethyl-5-methylhex-2-enoate |
Exploration of Rearrangement Reactions
The structure of this compound, particularly its ability to form a tertiary allylic carbocation upon ionization of the chloride, makes it a candidate for undergoing rearrangement reactions. A key potential rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation intermediate. wikipedia.orglibretexts.orgthieme.delscollege.ac.inyoutube.com
Upon formation of the initial tertiary allylic carbocation, a 1,2-hydride shift from the adjacent methylene (B1212753) group could occur, leading to a more stable tertiary carbocation. This rearranged carbocation could then be trapped by a nucleophile or undergo elimination to give a different set of products than those from the direct substitution or elimination of the starting material.
For instance, in the presence of a protic solvent like water or an alcohol, the formation of the carbocation could be followed by a Wagner-Meerwein rearrangement. The subsequent reaction with the solvent would lead to the formation of a rearranged alcohol or ether.
The potential for such rearrangements adds a layer of complexity to the reactivity of this compound and highlights the importance of carefully controlling reaction conditions to achieve the desired synthetic outcome.
| Reaction Condition | Initial Carbocation | Rearranged Carbocation | Final Product (example with H₂O) |
| Solvolysis in H₂O | 3-Methylpent-1-en-3-yl cation | 3-Methylpent-2-yl cation | 3-Methylpentan-2-ol |
Catalytic Reactivity and Ligand Design
The participation of this compound in palladium-catalyzed reactions underscores the importance of the catalytic system, particularly the choice of ligands. acs.orgnih.govacs.orgrsc.orgrsc.org Ligands play a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency, selectivity, and scope of the coupling reactions.
For cross-coupling reactions involving allylic chlorides, the design of the ligand is critical to control the regioselectivity and stereoselectivity of the product. The formation of a π-allylpalladium intermediate is a key step in many of these reactions. rsc.org The nature of the ligand can influence which terminus of the allyl system is attacked by the nucleophile.
Commonly used ligands in palladium-catalyzed cross-coupling reactions include phosphines, N-heterocyclic carbenes (NHCs), and various bidentate and monodentate ligands. For a substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine or Buchwald-type ligands, are often effective in promoting oxidative addition and facilitating the catalytic cycle. nih.gov
The development of new ligands is an active area of research aimed at improving the performance of catalytic systems for challenging substrates. For instance, ligands that can promote the coupling of less reactive chlorides or enable reactions to proceed under milder conditions are highly sought after. acs.orgrsc.org The choice of ligand can also be used to direct the reaction towards a specific outcome, such as favoring a particular regioisomer in an allylic substitution reaction.
| Reaction Type | Ligand Example | Role of Ligand |
| Suzuki-Miyaura Coupling | Tri(tert-butyl)phosphine | Promotes oxidative addition of the C-Cl bond and facilitates reductive elimination. |
| Sonogashira Coupling | SPhos | Stabilizes the palladium catalyst and promotes the coupling of the alkyne. |
| Heck Reaction | (R)-BINAP | Can induce asymmetry in the product, leading to enantioselective transformations. libretexts.org |
| Allylic Alkylation | Trost Ligand | Controls the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allylpalladium intermediate. acs.org |
Polymerization Chemistry and Material Science Implications
Homo- and Copolymerization of 3-(Chloromethyl)-3-methylpent-1-ene
The dual functionality of this compound enables its polymerization through several mechanisms, either alone to form homopolymers or with other monomers to create copolymers with tailored properties.
Polymerization Mechanisms (e.g., Radical, Cationic, Coordination)
The polymerization of this compound can theoretically proceed through various pathways, with the choice of initiator and catalyst being critical in directing the reaction.
Cationic Polymerization: This method is highly relevant for vinyl monomers, especially those that can stabilize a carbocationic intermediate. For monomers like p-(chloromethyl)styrene, controlled cationic polymerization has been successfully achieved using a Lewis acid such as BF₃·OEt₂ in conjunction with an alcohol initiator. researchgate.net This approach allows for the synthesis of linear polymers with controlled molecular weights, as the highly oxophilic Lewis acid selectively activates the initiator and the dormant polymer terminal without engaging in side reactions with the chloromethyl group. researchgate.net A similar strategy could be applied to this compound, using a Lewis acid to initiate polymerization at the double bond.
Radical Polymerization: A common method for vinyl monomers, free-radical polymerization could be initiated using standard initiators like AIBN or benzoyl peroxide. However, the presence of the allylic chlorine atom in this compound introduces the possibility of chain transfer reactions, which could limit the molecular weight of the resulting polymer. Kinetic studies on the polymerization of other functional monomers, such as cyclic ketene (B1206846) acetals, have shown that the nature of the propagating radical significantly influences the reaction kinetics. rsc.org
Coordination Polymerization: Coordination catalysts, such as Ziegler-Natta or metallocene systems, are renowned for producing polymers with high stereoregularity from α-olefins. wikipedia.org Polymerization of this compound using these catalysts could potentially yield isotactic or syndiotactic polymers, which would have a significant impact on the material's physical properties like crystallinity and melting point. wikipedia.org However, the polar chloromethyl group could potentially poison the highly oxophilic metal centers of some catalysts, a challenge that has been a focus of research in the polymerization of polar monomers. nih.gov
Table 1: Comparison of Potential Polymerization Mechanisms for this compound
| Polymerization Mechanism | Potential Initiators/Catalysts | Expected Polymer Characteristics | Potential Challenges |
|---|---|---|---|
| Cationic | Lewis Acids (e.g., BF₃, SnCl₄) with a proton source | Linear polymers, potential for controlled molecular weight. researchgate.net | Side reactions involving the chloromethyl group if not carefully controlled. |
| Radical | AIBN, Benzoyl Peroxide | Atactic polymers, potentially branched. | Chain transfer to the chloromethyl group, limiting molecular weight. |
| Coordination | Ziegler-Natta catalysts, Metallocenes | Stereoregular (isotactic or syndiotactic) polymers, linear chains. wikipedia.org | Catalyst poisoning by the polar chloromethyl group. nih.gov |
Kinetic Studies and Process Optimization
Specific kinetic data for the polymerization of this compound is not extensively documented in the literature. However, kinetic analyses of structurally related monomers provide insight into the factors that would need optimization. For instance, studies on the free-radical polymerization of functional monomers show that reaction kinetics are strongly influenced by the initiator type and concentration, temperature, and solvent. rsc.org In cationic polymerization, the ratio of Lewis acid to initiator and monomer concentration is a critical parameter for controlling the rate and achieving a narrow molecular weight distribution. researchgate.net Optimization would involve systematically varying these parameters to maximize monomer conversion while minimizing undesirable side reactions, such as chain transfer or termination.
Incorporation into Co-Polymeric Systems
The incorporation of this compound into copolymers is a promising strategy for developing new materials. The process allows for the introduction of reactive pendant groups into a variety of polymer backbones. For example, chloromethylstyrene has been successfully copolymerized with monomers like styrene (B11656) and acrylonitrile (B1666552) to produce copolymers with high molecular weights. koreascience.kr Similarly, this compound could be copolymerized with commodity monomers such as ethylene, propylene, or styrenes, as well as functional monomers like acrylates or maleic anhydride. mdpi.com
The resulting copolymers would combine the properties of the parent polymers with the latent reactivity of the chloromethyl group, making them valuable intermediates for further modification. Zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl) oxacyclobutane has been shown to create copolymers with reactive sites for functionalization. rsc.org
Modification of Polymeric Materials
The true value of incorporating this compound into polymers lies in the subsequent chemical modification of the resulting materials. The chloromethyl group serves as a versatile chemical handle for a wide range of transformations.
Post-Polymerization Functionalization via Chloromethyl Group
The pendant chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of various functional molecules to the polymer backbone. This process is a powerful tool for altering the surface properties, solubility, and chemical behavior of the material. For instance, polymers containing chloromethyl groups can be readily converted into:
Quaternary Ammonium (B1175870) Salts: Reaction with tertiary amines yields polymers with cationic charges, suitable for applications as flocculants, ion-exchange resins, or antimicrobial surfaces.
Ethers: Reaction with alkoxides or phenoxides can introduce new side chains, affecting the polymer's polarity and glass transition temperature.
Esters: Treatment with carboxylate salts can attach a wide variety of functional groups.
Nitriles: Substitution with cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azides: Reaction with sodium azide (B81097) yields an energetic polymer or an intermediate that can be used in "click" chemistry reactions.
This functionalization approach has been demonstrated in the synthesis of graft copolymers, where a poly(p-chloromethyl styrene) backbone was used as a macroinitiator for atom transfer radical polymerization (ATRP) of other monomers. researchgate.net
Table 2: Potential Post-Polymerization Reactions of Poly[this compound]
| Reagent (Nucleophile) | Functional Group Introduced | Potential Application of Modified Polymer |
|---|---|---|
| Tertiary Amine (e.g., Trimethylamine) | Quaternary Ammonium Salt (-CH₂N(CH₃)₃⁺Cl⁻) | Ion-exchange resins, antimicrobial materials |
| Sodium Alkoxide (e.g., NaOCH₃) | Ether (-CH₂OCH₃) | Modified solubility and thermal properties |
| Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | Intermediate for further chemical conversion |
| Sodium Azide (NaN₃) | Azide (-CH₂N₃) | "Click" chemistry, energetic materials |
| Sodium Carboxylate (e.g., R-COO⁻Na⁺) | Ester (-CH₂OOCR) | Introduction of diverse functional side chains |
Impact on Polymer Microstructure and Architecture
The incorporation of the bulky and asymmetric this compound monomer into a polymer chain is expected to have a significant impact on its microstructure.
Disruption of Crystallinity: In polymers that are typically semi-crystalline, such as polyethylene (B3416737) or polypropylene, the random incorporation of this bulky monomer would disrupt chain packing and reduce the degree of crystallinity. This leads to a more amorphous material with increased transparency and lower density. The copolymerization of 3,3-bis(chloromethyl)oxacyclobutane with tetrahydrofuran, for example, resulted in amorphous polymers. researchgate.net
Increased Glass Transition Temperature (Tg): The sterically hindered nature of the monomer unit restricts the rotational freedom of the polymer backbone. This decrease in chain mobility typically leads to an increase in the glass transition temperature of the copolymer compared to its non-functionalized analogue.
Grafting and Branching: As mentioned, the chloromethyl group can serve as an initiation site for grafting other polymer chains, leading to the formation of comb or brush-like polymer architectures. researchgate.net This dramatically alters the solution and solid-state properties of the material, influencing its viscosity, morphology, and mechanical behavior.
Applications in Advanced Chemical Synthesis and Material Science
Building Block for Complex Organic Molecules
The presence of two distinct and reactive functional groups makes 3-(Chloromethyl)-3-methylpent-1-ene a strategic starting material for the construction of more elaborate molecular architectures. The chloromethyl group acts as an electrophilic site for nucleophilic substitution, while the vinyl group is amenable to a wide range of addition and cycloaddition reactions.
The primary chloride in this compound is susceptible to nucleophilic substitution, typically proceeding through an SN2 mechanism. pw.livelearncbse.in This allows the chlorine atom to be displaced by a wide variety of nucleophiles, leading to the formation of a diverse family of monosubstituted, functionalized alkenes. The integrity of the vinyl group is generally maintained under these conditions, providing a handle for subsequent transformations.
Common nucleophilic substitution reactions include:
Hydrolysis: Reaction with aqueous hydroxide (B78521) (e.g., NaOH) or water yields the corresponding primary alcohol, 3-(Hydroxymethyl)-3-methylpent-1-ene.
Cyanation: Treatment with a cyanide salt, such as sodium or potassium cyanide, results in the formation of a nitrile, 4-methyl-4-vinylhexanenitrile. This extends the carbon chain by one and provides a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Alkoxylation: Reaction with alkoxides (e.g., sodium ethoxide) or alcohols under basic conditions produces ethers.
Amination: Reaction with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amines, respectively.
Thiolation: Using thiols or thiolate salts introduces a sulfur-containing functional group.
Furthermore, the double bond of the resulting functionalized alkene can be selectively transformed. For instance, catalytic hydrogenation can reduce the vinyl group to an ethyl group, converting the functionalized alkene into a saturated, functionalized alkane. This two-step process of substitution followed by reduction allows for the synthesis of complex alkanes that may be difficult to access through other routes.
Table 1: Functionalization Reactions of this compound
| Reagent | Functional Group Introduced | Product Class | Example Product Name |
|---|---|---|---|
| NaOH (aq) / H₂O | -OH (Hydroxyl) | Allylic Alcohol | 3-(Hydroxymethyl)-3-methylpent-1-ene |
| NaCN | -C≡N (Nitrile) | Allylic Nitrile | 4-methyl-4-vinylhexanenitrile |
| CH₃CH₂O⁻Na⁺ | -OCH₂CH₃ (Ethoxy) | Allylic Ether | 3-(Ethoxymethyl)-3-methylpent-1-ene |
| NH₃ | -NH₂ (Primary Amine) | Allylic Amine | 1-(3-methylpent-1-en-3-yl)methanamine |
| (CH₃)₂NH | -N(CH₃)₂ (Dimethylamino) | Allylic Amine | N,N,3-trimethyl-1-penten-3-yl-methanamine |
| NaSH | -SH (Thiol) | Allylic Thiol | (3-methylpent-1-en-3-yl)methanethiol |
| 1. Substitution (e.g., with NaOH) 2. H₂, Pd/C | -OH (Hydroxyl) on a saturated frame | Saturated Alcohol | (3-methylpentan-3-yl)methanol |
Heterocyclic compounds are foundational to medicinal chemistry and material science. The dual functionality of this compound makes it a promising precursor for synthesizing such cyclic structures. The general strategy involves a reaction with a bifunctional nucleophile, where one part of the nucleophile displaces the chloride and the other part subsequently reacts with the vinyl group in an intramolecular fashion to close the ring.
For example, reaction with a compound containing both an amine and a thiol group could lead to the formation of a substituted thiazine (B8601807) derivative. Similarly, intramolecular cycloaddition reactions, potentially catalyzed by transition metals, could be envisioned where the molecule is first functionalized and then cyclized. organic-chemistry.org The synthesis of functionalized cyclopentenes through cycloadditions of allenes with enones highlights a strategy for forming five-membered rings that could be adapted. organic-chemistry.org While specific examples for this compound are not prevalent in literature, its structure is well-suited for established synthetic methodologies that build heterocyclic rings from allylic halides.
Role in Specialty Monomer and Polymer Development
The presence of a vinyl group allows this compound to act as a monomer or comonomer in polymerization reactions. The resulting polymers are of particular interest because they contain reactive pendant chloromethyl groups along the polymer backbone.
As a comonomer, this compound can be incorporated with other simple olefins like propene or ethene. google.com The inclusion of this bulkier, functionalized monomer can be used to modify the physical properties of the resulting copolymer, such as its melting point, crystallinity, and mechanical strength. google.com
The true value of this monomer lies in the functional polymers it produces. The pendant chloromethyl groups are reactive sites that can be chemically modified after polymerization is complete. This process, known as post-polymerization modification, allows for the creation of highly specialized materials. For instance, the chloro groups can be converted into:
Quaternary ammonium (B1175870) salts: Reaction with tertiary amines yields a polyelectrolyte, useful in applications such as ion-exchange resins, flocculants, or antimicrobial surfaces.
Grafting sites: The chloride can be used to initiate a second polymerization, allowing for the "grafting" of a different polymer chain onto the original backbone, creating complex graft copolymers with unique phase behavior and properties.
Immobilization anchors: Biologically active molecules, catalysts, or chromophores can be covalently attached to the polymer backbone via reaction with the chloromethyl group, tailoring the material for specific applications in biotechnology, catalysis, or sensor technology.
This approach allows for the synthesis of a single precursor polymer that can be diversified into a library of functional materials, each tailored for a specific purpose.
Contributions to Catalyst and Ligand Design
In the field of organometallic chemistry and homogeneous catalysis, ligands play a crucial role in controlling the activity, selectivity, and stability of metal catalysts. The design and synthesis of new ligands are therefore of paramount importance. This compound can serve as a versatile platform for the synthesis of novel ligands.
The synthetic strategy involves using the chloromethyl group as an electrophilic handle to attach a coordinating group via nucleophilic substitution. pw.livelearncbse.in For example:
Phosphine (B1218219) Ligand Synthesis: Reaction with a lithium phosphide (B1233454) (R₂PLi) or a secondary phosphine (R₂PH) under basic conditions would yield a tertiary phosphine ligand. The steric bulk provided by the neopentyl-like quaternary center (3-methylpent-1-en-3-yl) can be advantageous in creating a specific coordination environment around a metal center, influencing the outcome of a catalytic reaction.
Amine and N-Heterocyclic Carbene (NHC) Precursor Synthesis: Reaction with amines or imidazoles can lead to the formation of amine-based ligands or precursors for N-heterocyclic carbenes (NHCs), another important class of ligands in modern catalysis.
The vinyl group on the resulting ligand offers an additional site for modification. It could be used to attach the ligand to a polymer support, creating an immobilized, recyclable catalyst. Alternatively, it could potentially coordinate to a metal center itself, creating a bidentate [P, olefin] or [N, olefin] ligand. This dual approach—building a sterically defined coordinating group while retaining a modifiable handle—makes this compound a molecule with significant potential in the development of next-generation catalysts.
Environmental Transformation and Degradation Pathways Non Toxicological Focus
Photolytic Degradation Studies
Direct photolysis of organic compounds in the environment occurs through the absorption of solar radiation, leading to the cleavage of chemical bonds. For 3-(Chloromethyl)-3-methylpent-1-ene, the carbon-chlorine (C-Cl) bond is the most likely site for photolytic cleavage due to it being the weakest bond in the molecule. The absorption of ultraviolet (UV) radiation could lead to the homolytic cleavage of the C-Cl bond, generating a primary allylic radical and a chlorine radical.
Indirect photolysis, mediated by photosensitizing agents present in the environment such as humic substances, could also contribute to the degradation of this compound. However, without specific experimental studies, the rates and products of these photolytic degradation pathways remain speculative.
Hydrolytic Stability and Chemical Transformation Pathways
The hydrolysis of this compound is anticipated to be a significant degradation pathway in aqueous environments. As a primary allylic chloride, it is susceptible to nucleophilic substitution reactions with water. This reaction can proceed through two primary mechanisms: a direct bimolecular nucleophilic substitution (SN2) or a unimolecular nucleocular substitution (SN1) pathway involving a carbocation intermediate.
Given the primary nature of the carbon bearing the chlorine, an SN2 mechanism would typically be expected. However, the allylic nature of the substrate can stabilize the formation of a primary allylic carbocation through resonance, making an SN1 pathway also plausible. The hydrolysis would result in the formation of 3-methyl-3-methylenepent-1-ol and hydrochloric acid. The rate of hydrolysis is expected to be influenced by factors such as temperature and pH.
Biotic Degradation Mechanisms
The biodegradation of chlorinated organic compounds is a well-documented process mediated by various microorganisms. For this compound, several enzymatic systems could potentially be involved in its transformation.
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. A hydrolytic dehalogenase could replace the chlorine atom with a hydroxyl group, leading to the formation of the corresponding alcohol.
Monooxygenases and Dioxygenases: These enzymes can initiate the degradation process by incorporating one or two oxygen atoms into the molecule. This can lead to the formation of epoxides, diols, and other oxygenated intermediates, which are then further metabolized.
Atmospheric Reaction Kinetics and Fate
Once in the atmosphere, the fate of this compound will be primarily determined by its reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH). The reaction with ozone (O₃) and the nitrate (B79036) radical (NO₃) may also contribute to its atmospheric degradation, particularly during nighttime.
The reaction with the hydroxyl radical is expected to be the dominant atmospheric removal process. The •OH radical can react with this compound via two main pathways:
Addition to the double bond: The hydroxyl radical can add to the carbon-carbon double bond, forming a chloro-hydroxyalkyl radical.
Hydrogen abstraction: The hydroxyl radical can abstract a hydrogen atom from one of the C-H bonds, with abstraction from the allylic position being particularly favorable due to the resonance stabilization of the resulting radical.
The subsequent reactions of the resulting radicals with other atmospheric constituents, such as oxygen (O₂), will lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. The atmospheric lifetime of this compound will be determined by the rate constants of these reactions and the atmospheric concentrations of the respective oxidants.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. For a compound like 3-(chloromethyl)-3-methylpent-1-ene, this involves moving away from hazardous reagents and energy-intensive processes toward more benign and sustainable alternatives.
Current research in the broader field of allylic chlorides points towards several promising avenues. One key area is the use of solid acid catalysts, such as acidic K10 clay, for the alkylation of benzenoid compounds with allylic chlorides. This approach avoids the use of corrosive and difficult-to-handle traditional acid catalysts. Another significant development is the use of eco-friendly and highly stable chlorinating agents like sodium dichloroisocyanurate (NaDCC) in combination with iron(II) chloride catalysts for the selective chlorination of terpenes to produce allylic chlorides. acs.org Such systems operate under mild conditions and offer high selectivity, representing a significant step forward in sustainable production. acs.org Furthermore, electrochemical methods are emerging as a powerful tool for late-stage functionalization, including the carboxylation of allylic chlorides using CO2, which showcases a green approach to creating valuable carboxylic acid derivatives.
Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches for Allylic Chlorides
| Feature | Traditional Methods | Emerging Sustainable Methods | Key Advantages |
|---|---|---|---|
| Catalyst | Homogeneous Lewis/Brønsted acids | Solid acid clays (B1170129) (e.g., K10), Iron-based catalysts, Electrochemical systems | Reusability, lower toxicity, avoidance of corrosive reagents. acs.org |
| Reagents | Thionyl chloride, molecular chlorine | Sodium dichloroisocyanurate (NaDCC), CO2 | Safer handling, reduced waste, utilization of renewable feedstocks. acs.org |
| Conditions | Often harsh temperatures and pressures | Mild reaction conditions, room temperature | Lower energy consumption, improved safety profile. acs.org |
| Byproducts | Stoichiometric inorganic salts, hazardous waste | Minimal byproducts, often recyclable components | Reduced environmental footprint, improved atom economy. acs.org |
Exploration of Unconventional Catalytic Systems for Enhanced Selectivity
Achieving high selectivity—be it regio-, chemo-, or enantioselectivity—is a central goal in modern organic synthesis. For reactions involving this compound, which can undergo substitution at different positions (SN2 vs. SN2′), the development of novel catalytic systems is paramount.
Research has moved beyond traditional palladium catalysts to explore a diverse range of metals and organocatalysts. For instance, copper-catalyzed systems have been developed for the SN2′-selective arylation of allylic chlorides with arylboronic esters, enabling the formation of specific isomers with high efficiency. rsc.org Nickel catalysis, particularly with Pybox ligands, has proven effective for the asymmetric Negishi cross-coupling of racemic secondary allylic chlorides, offering excellent regio- and enantioselectivity. Other unconventional systems include iridium(III) complexes for the isomerization of allylic compounds and organoselenium catalysts for selective allylic chlorination. acs.orgresearchgate.net Guanidine-type bases have also been employed as organocatalysts to mediate the stereospecific isomerization of allylic halides. acs.org
Table 2: Overview of Unconventional Catalytic Systems for Allylic Chloride Transformations
| Catalytic System | Reaction Type | Selectivity Achieved | Reference |
|---|---|---|---|
| Copper(I) / Arylboronic Esters | Allylic Arylation | High SN2′ regioselectivity | rsc.org |
| Nickel / Pybox Ligand | Asymmetric Negishi Cross-Coupling | High regio- and enantioselectivity (>20:1, up to 95% ee) | |
| Iridium(III) Complexes | Isomerization of Allylic Alcohols | High efficiency under mild, aqueous conditions | acs.orgrsc.org |
| Organoselenium Compounds | Allylic Chlorination | High selectivity for allylic chlorides from terpenic olefins | researchgate.net |
| Guanidine Base (TBD) | Stereospecific Isomerization | Transfer of chirality during isomerization of chiral allylic substrates | acs.org |
| Iron(II) Chloride / NaDCC | Selective Chlorination | Controllable selectivity towards allylic and vinylic chlorides | acs.org |
Integration with Flow Chemistry and Automated Synthesis
The shift from batch processing to continuous-flow chemistry represents a paradigm shift in chemical manufacturing and research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. For the synthesis and reactions of this compound, particularly those involving hazardous reagents or exothermic processes, flow chemistry presents a significant opportunity. researchgate.net
Industrial-scale radical chlorination processes can be optimized using continuous-flow reactors to boost yields and minimize side reactions. Microreactor systems, a key component of flow chemistry, dramatically enhance heat and mass transfer, which can reduce reaction times for processes like radical chlorination from hours to mere minutes. The integration of flow chemistry with automated synthesis platforms, driven by artificial intelligence, is another burgeoning field. rroij.com This synergy allows for high-throughput screening of reaction conditions, rapid optimization, and the on-demand synthesis of molecules, accelerating the discovery and development of new chemical entities derived from allylic chlorides. rsc.org The development of automated synthesis platforms is a key area of focus in modern pharmaceutical and chemical industries. acs.orgnih.gov
Table 3: Potential Advantages of Flow Chemistry for Synthesis Involving this compound
| Parameter | Traditional Batch Synthesis | Potential with Flow Chemistry |
|---|---|---|
| Safety | Handling of bulk hazardous materials, risk of thermal runaway. | In-situ generation and immediate use of hazardous intermediates, superior heat dissipation. researchgate.net |
| Reaction Time | Can range from hours to days. | Significantly reduced, often to minutes, due to enhanced mixing and heat transfer. |
| Scalability | Often challenging, requiring significant process redesign. | More straightforward scale-up by running the system for longer or using parallel reactors. |
| Process Control | Difficult to maintain precise control over temperature and concentration gradients. | Precise and uniform control over reaction parameters, leading to higher reproducibility and purity. |
| Efficiency | May suffer from lower yields due to side reactions or decomposition. | Improved yields and selectivity due to fine control over stoichiometry and residence time. |
Advanced Computational Predictions for De Novo Design of Materials
Computational chemistry has transitioned from a purely academic tool to an indispensable partner in experimental research. For this compound, computational methods can predict reactivity, elucidate complex reaction mechanisms, and guide the de novo design of novel catalysts and materials.
Density Functional Theory (DFT) calculations are frequently used to investigate reaction pathways, such as the competing SN1′ and SN2′ mechanisms in the synthesis of allylic halides, providing insights that are difficult to obtain experimentally. acs.org These theoretical analyses can explain the origins of regioselectivity and stereoselectivity in catalytic reactions. acs.org Looking forward, the integration of machine learning and artificial intelligence with quantum chemistry is set to revolutionize materials discovery. These approaches can screen vast virtual libraries of potential catalysts or functional molecules far more rapidly than physical experimentation. This "in silico" design process can identify promising candidates for synthesis, accelerating the development of new materials derived from allylic chlorides for applications ranging from pharmaceuticals to advanced polymers. The use of computational tools for de novo design is a rapidly advancing field aimed at creating novel inhibitors and functional molecules from scratch.
Table 4: Application of Computational Tools in Allylic Chloride Research
| Computational Tool | Application | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies. | Rationalizes observed selectivity, guides optimization of reaction conditions. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions or complex catalytic systems. | Provides insight into catalyst-substrate interactions to improve catalyst design. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational behavior of molecules and their interactions in solution. | Predicts substrate accessibility to catalytic sites and solvent effects. |
| Machine Learning / AI | High-throughput virtual screening of catalysts, de novo design of functional molecules. | Accelerates discovery of novel catalysts and materials with desired properties. |
Q & A
Q. What are the recommended synthetic routes for 3-(Chloromethyl)-3-methylpent-1-ene, and how can structural purity be validated?
- Methodological Answer : A plausible synthesis involves alkylation or halogenation of pre-existing alkenes. For example, chloromethylation of 3-methylpent-1-ene using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions could yield the target compound. Post-synthesis, structural validation should combine NMR (¹H/¹³C) to confirm the chloromethyl group's position and alkene geometry, complemented by gas chromatography-mass spectrometry (GC-MS) to assess purity. Single-crystal X-ray diffraction (as demonstrated for structurally complex chlorinated alkenes in ) provides definitive confirmation of stereochemistry.
Q. What safety protocols are critical when handling chloromethyl-substituted alkenes?
- Methodological Answer : Chloromethyl groups are reactive and potentially toxic. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) (gloves, goggles) to avoid inhalation or skin contact.
- Avoidance of aqueous environments to prevent hydrolysis (e.g., formation of hydrochloric acid).
- Spill management via inert absorbents (e.g., diatomaceous earth) and disposal as halogenated waste.
- Continuous monitoring for acute toxicity symptoms (e.g., respiratory irritation), with medical observation recommended post-exposure.
Q. Which spectroscopic techniques are optimal for characterizing chloromethyl alkenes?
- Methodological Answer :
- ¹H NMR : Identifies alkene protons (δ 4.5–6.0 ppm) and chloromethyl protons (δ 3.5–4.5 ppm). Coupling constants confirm alkene geometry (cis/trans).
- ¹³C NMR : Chloromethyl carbons appear at δ 35–45 ppm, while sp² carbons (alkene) resonate at δ 110–140 ppm.
- IR Spectroscopy : C-Cl stretching vibrations (~550–750 cm⁻¹) and alkene C=C stretches (~1600–1680 cm⁻¹).
- High-resolution MS : Confirms molecular ion ([M]⁺) and isotopic patterns (characteristic of Cl atoms).
Advanced Research Questions
Q. How does the chloromethyl group affect the regioselectivity of electrophilic addition in this compound?
- Methodological Answer : The electron-withdrawing chloromethyl group polarizes the alkene, directing electrophiles (e.g., H⁺, Br₂) to the less substituted carbon (anti-Markovnikov addition). This can be studied via kinetic experiments under varying electrophile concentrations. Comparative analysis with non-chlorinated analogs (e.g., 3-methylpent-1-ene) using DFT calculations (e.g., Mulliken charge distribution) quantifies electronic effects. highlights similar regioselectivity trends in chlorinated dienes during photocycloadditions.
Q. How can contradictions in reaction kinetics data for chloromethyl alkenes under acidic vs. basic conditions be resolved?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., elimination vs. substitution). Systematic pH-dependent kinetic studies with UV-Vis monitoring or stopped-flow techniques can isolate rate constants for individual mechanisms. For example, under acidic conditions, protonation of the alkene may dominate, while basic conditions favor nucleophilic attack on the chloromethyl group. Cross-referencing with Arrhenius plots (activation energy differences) clarifies dominant pathways .
Q. Can computational models predict the stability of this compound in radical polymerization systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can calculate bond dissociation energies (BDEs) for the C-Cl and alkene bonds, predicting susceptibility to radical initiation. Comparing with experimental electron paramagnetic resonance (EPR) data validates radical intermediates. demonstrates computational modeling for chloromethyl-substituted aromatic systems, which can be extrapolated to alkenes.
Key Research Challenges
- Stereochemical Control : The chloromethyl group may induce steric hindrance, complicating asymmetric synthesis. Chiral catalysts (e.g., Pd-based) could be explored, as seen in .
- Environmental Impact : Limited data on ecotoxicity (e.g., bioaccumulation) require OECD 301/302 assays for chloromethyl alkenes, as noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
